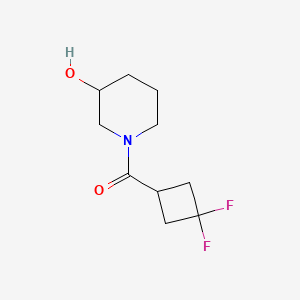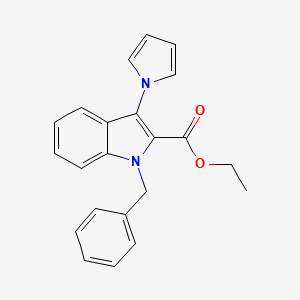![molecular formula C19H19N7O3 B2421358 (4-(6-(1H-1,2,4-triazol-1-yl)piridazin-3-yl)piperazin-1-yl)(2,3-dihidrobenzo[b][1,4]dioxin-2-il)metanona CAS No. 1797725-80-4](/img/structure/B2421358.png)
(4-(6-(1H-1,2,4-triazol-1-yl)piridazin-3-yl)piperazin-1-yl)(2,3-dihidrobenzo[b][1,4]dioxin-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
The exact mass of the compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
La estructura del compuesto sugiere un potencial como agente anticancerígeno. Los investigadores han sintetizado nuevos derivados de 1,2,4-triazol, incluyendo aquellos que contienen la parte descrita. Estos derivados fueron evaluados por su actividad citotóxica contra líneas celulares de cáncer humano como MCF-7, Hela y A549. Notablemente, los compuestos 7d, 7e, 10a y 10d demostraron efectos citotóxicos prometedores, con valores de IC50 inferiores a 12 μM contra las células Hela . Estudios adicionales podrían explorar su mecanismo de acción y su potencial como terapia dirigida.
Propiedades Antivirales
Dada la importancia de los compuestos heterocíclicos en el descubrimiento de fármacos antivirales, el anillo de 1,2,4-triazol de esta molécula puede desempeñar un papel. Si bien los estudios específicos sobre este compuesto son escasos, se han investigado análogos relacionados de 1,2,4-triazol para la actividad antiviral. Por ejemplo, la ribavirina, un análogo de nucleósido antiviral, contiene un anillo de 1,2,4-triazol y se ha utilizado contra varios virus . Explorar el potencial antiviral de nuestro compuesto podría ser valioso.
Fotoestabilizadores e Inhibidores de la Corrosión
Los compuestos con estructuras heterocíclicas similares encuentran aplicaciones en campos industriales. Por ejemplo, los derivados de 1,2,4-triazol sirven como fotoestabilizadores en colorantes y materiales fotográficos. Además, actúan como inhibidores de la corrosión para las aleaciones de cobre . Investigar si nuestro compuesto exhibe propiedades similares podría ser útil.
Biología Química e Inhibición Enzimática
La disposición única de grupos funcionales del compuesto lo convierte en un candidato interesante para estudios de biología química. Los estudios de acoplamiento molecular han explorado sus modos de unión en el bolsillo de la enzima aromatasa . Investigaciones adicionales podrían dilucidar su potencial como inhibidor o modulador enzimático.
Mecanismo De Acción
Target of Action
Similar compounds with 1,2,4-triazole moieties have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets in the cell, leading to the inhibition of cell proliferation .
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets, leading to changes in cellular processes. For instance, some 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The presence of the 1,2,4-triazole ring and the 2,3-dihydro-1,4-benzodioxine moiety could potentially influence these properties . For instance, the 1,2,4-triazole ring is known to form hydrogen bonds with different targets, which could improve the compound’s pharmacokinetics .
Result of Action
The result of the compound’s action at the molecular and cellular levels is likely the inhibition of cell proliferation and the induction of apoptosis, as observed with similar compounds . This could lead to the death of cancer cells and a reduction in tumor size.
Análisis Bioquímico
Biochemical Properties
Similar compounds have shown significant inhibitory activities against certain cancer cell lines . This suggests that the compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Based on the properties of similar compounds, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is likely that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(16-11-28-14-3-1-2-4-15(14)29-16)25-9-7-24(8-10-25)17-5-6-18(23-22-17)26-13-20-12-21-26/h1-6,12-13,16H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAVHYYHEPTISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate](/img/structure/B2421276.png)
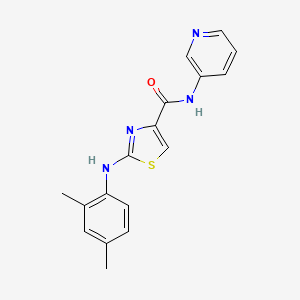

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2421282.png)
![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2421285.png)
![3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421286.png)
![3-(4-CHLOROBENZENESULFONYL)-1-[3-(TRIFLUOROMETHYL)BENZOYL]AZETIDINE](/img/structure/B2421287.png)
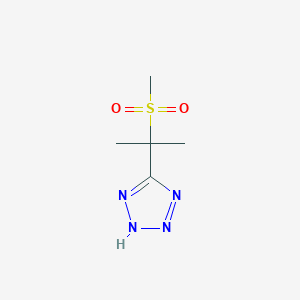
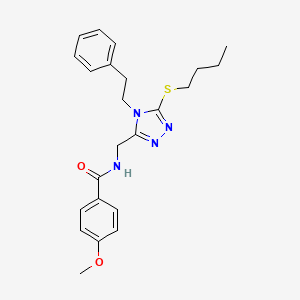
![N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2421291.png)
